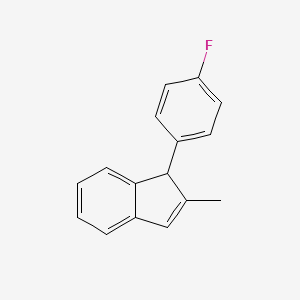![molecular formula C13H16N4O3S B12531115 Cysteine, S-[2-cyano-2-[[(phenylamino)carbonyl]amino]ethyl]- CAS No. 653600-68-1](/img/structure/B12531115.png)
Cysteine, S-[2-cyano-2-[[(phenylamino)carbonyl]amino]ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cysteine, S-[2-cyano-2-[[(phenylamino)carbonyl]amino]ethyl]- is a complex organic compound that has garnered significant interest in the fields of chemistry and biochemistry. This compound is characterized by the presence of a cysteine moiety linked to a cyano and phenylamino carbonyl group, making it a unique and versatile molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cysteine, S-[2-cyano-2-[[(phenylamino)carbonyl]amino]ethyl]- typically involves the reaction of cysteine with cyanoacetamides. One common method includes the treatment of cysteine with methyl cyanoacetate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as solvent-free reactions or fusion techniques. For instance, the direct treatment of cysteine with ethyl cyanoacetate without solvent at room temperature or under steam bath conditions can yield the target compound efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
Cysteine, S-[2-cyano-2-[[(phenylamino)carbonyl]amino]ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which are crucial in protein folding and stability.
Reduction: Reduction reactions can break these disulfide bonds, reverting the compound to its thiol form.
Substitution: The cyano and phenylamino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products
The major products formed from these reactions include disulfide-linked dimers, reduced thiol forms, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Cysteine, S-[2-cyano-2-[[(phenylamino)carbonyl]amino]ethyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is employed in the study of protein structure and function, particularly in the formation and breaking of disulfide bonds.
Medicine: It has potential therapeutic applications due to its ability to modulate redox states and interact with biological molecules.
Industry: The compound is used in the production of pharmaceuticals, cosmetics, and other chemical products
Wirkmechanismus
The mechanism of action of Cysteine, S-[2-cyano-2-[[(phenylamino)carbonyl]amino]ethyl]- involves its interaction with various molecular targets and pathways. The compound can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. It can also participate in redox reactions, modulating the oxidative state of cells and influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cysteine: A simpler form without the cyano and phenylamino groups, primarily involved in protein synthesis and redox reactions.
Cyanoacetamides: Compounds with similar cyano and carbonyl functionalities but lacking the cysteine moiety.
Phenylamino derivatives: Compounds containing the phenylamino group but differing in other structural aspects
Uniqueness
Cysteine, S-[2-cyano-2-[[(phenylamino)carbonyl]amino]ethyl]- is unique due to its combination of cysteine, cyano, and phenylamino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
653600-68-1 |
|---|---|
Molekularformel |
C13H16N4O3S |
Molekulargewicht |
308.36 g/mol |
IUPAC-Name |
(2R)-2-amino-3-[2-cyano-2-(phenylcarbamoylamino)ethyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C13H16N4O3S/c14-6-10(7-21-8-11(15)12(18)19)17-13(20)16-9-4-2-1-3-5-9/h1-5,10-11H,7-8,15H2,(H,18,19)(H2,16,17,20)/t10?,11-/m0/s1 |
InChI-Schlüssel |
QOJKMYFKSUSUIZ-DTIOYNMSSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)NC(=O)NC(CSC[C@@H](C(=O)O)N)C#N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)NC(CSCC(C(=O)O)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[2-(6-Oxonaphthalen-2(6H)-ylidene)-6-phenyl-1,2-dihydropyrimidin-4-yl]oxy}acetic acid](/img/structure/B12531052.png)
![{2-[2-(4-Fluorophenyl)ethenyl]-1,3-oxazol-4-yl}methanol](/img/structure/B12531064.png)

![(Naphthalene-2,3-diyl)bis[(4-hydroxyphenyl)methanone]](/img/structure/B12531075.png)
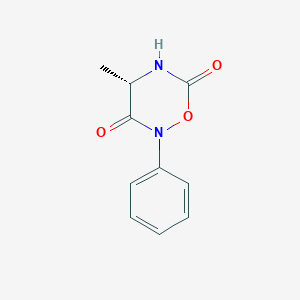

![3-[(3,4-Dimethylphenyl)amino]-1,3-diphenylpropan-1-one](/img/structure/B12531088.png)
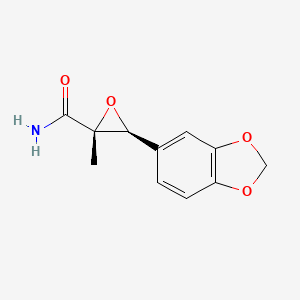
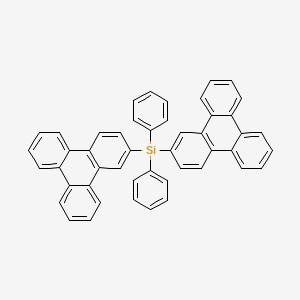
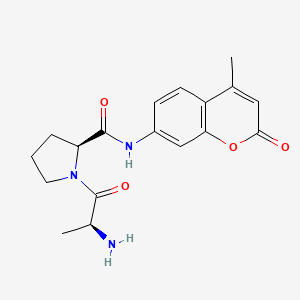
![(2R,3R)-2-[(2S)-2,3-difluoro-3-methoxypropyl]-3-methyloxirane](/img/structure/B12531126.png)
